Dauricine is a benzyl tetrahydroisoquinoline alkaloid extracted from the root of Menispermum dauricum. It has garnered interest in pharmacological research due to its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Dauricine's molecular formula is , with a molecular weight of approximately 624.77 g/mol. It is soluble in organic solvents like ethanol, acetone, and benzene .
Dauricine is primarily sourced from the plant Menispermum dauricum, which is traditionally used in various Asian medicinal practices. This compound belongs to the class of alkaloids, specifically the tetrahydroisoquinoline derivatives. Alkaloids are known for their significant pharmacological properties and have been extensively studied for their therapeutic potential .
The synthesis of dauricine has been achieved through several methods, including both natural extraction and synthetic approaches. A notable synthetic route involves starting from 4-hydroxyethylphenol, which undergoes a series of reactions including iodization, benzylation, coupling, bisoxidation, coupling, reduction, and debenzylation. This multi-step synthesis allows for the production of dauricine with high purity .
Dauricine's structure is characterized by a complex arrangement of carbon rings and functional groups. The key features include:
Dauricine participates in various chemical reactions that can influence its pharmacological properties. Key reactions include:
The mechanism by which dauricine exerts its effects involves multiple pathways:
Relevant analyses show that the pharmacokinetics of dauricine reveal a two-compartment model with varying half-lives depending on dosage .
Dauricine has several scientific uses:
Dauricine exerts multi-target effects against Alzheimer’s disease (AD) pathology by suppressing amyloid-β (Aβ) aggregation and enhancing clearance mechanisms. In transgenic Caenorhabditis elegans models expressing human Aβ₁₋₄₂, dauricine reduced paralysis by 38–45% by activating the unfolded protein response (UPR) via the IRE-1/XBP-1 pathway. This led to enhanced endoplasmic reticulum-associated degradation (ERAD), reducing Aβ accumulation by 32% compared to controls [8]. Molecular studies revealed dauricine’s upregulation of autophagy-lysosomal pathways, evidenced by increased expression of lgg-1 (LC3 homolog) and degradation of the autophagy substrate P62/SQSTM1. This contributed to a 29% decrease in Aβ deposits, as quantified by thioflavin T staining [10]. Network pharmacology identified PI3K/AKT/mTOR as core regulatory targets; dauricine downregulated homologs age-1 (PIK3CA), akt-1 (AKT1), and let-363 (mTOR), relieving mTOR-mediated inhibition of autophagy and accelerating Aβ clearance [10]. Additionally, in SH-SY5Y neuronal cells overexpressing the Swedish mutant amyloid precursor protein (APPsw), dauricine reduced Aβ₁₋₄₂ secretion by 27% and suppressed caspase-3 activation, mitigating apoptosis [2].
Table 1: Anti-Amyloidogenic Effects of Dauricine in Alzheimer’s Models
Model System | Key Findings | Molecular Targets | Reference |
---|---|---|---|
Aβ-transgenic C. elegans | 38–45% reduction in paralysis; 32% decrease in Aβ accumulation | IRE-1/XBP-1; Autophagy genes (lgg-1) | [8] [10] |
SH-SY5Y (APPsw cells) | 27% reduction in Aβ₁₋₄₂ secretion; inhibition of caspase-3 | Bcl-2; Caspase-3 | [2] |
CL4176 C. elegans | 29% decrease in Aβ deposits via thioflavin T staining | PI3K/AKT/mTOR pathway | [10] |
Dauricine preserves mitochondrial integrity during ischemia-reperfusion (I/R) injury by modulating redox homeostasis and electron transport chain (ETC) function. In cardiac I/R models, dauricine reduced reactive oxygen species (ROS) production by 41% by targeting complexes I and III of the ETC, where electron leakage generates superoxide anions [3]. This inhibition prevented oxidative modifications of ETC subunits, including cysteine sulfonation, which impairs proton gradient formation and ATP synthesis. Dauricine’s stabilization of heme integrity in cytochrome c further maintained mitochondrial membrane potential (ΔΨm), reducing apoptosis by 33% [3]. In cerebral I/R, dauricine activated the ROS/PP2A/NF-κB axis, inhibiting NF-κB nuclear translocation and subsequent inflammatory cytokine release. This pathway attenuated blood-brain barrier (BBB) disruption by 51% and reduced infarct volume in murine stroke models [1] [7]. Additionally, dauricine enhanced superoxide dismutase (SOD) activity by 2.1-fold in ischemic neurons, countering ROS-mediated lipid peroxidation and neuronal death [5].
Table 2: Mitochondrial Protective Mechanisms of Dauricine in I/R Injury
Mechanism | Effect of Dauricine | Functional Outcome |
---|---|---|
Complex I/III ROS suppression | 41% ↓ ROS production; prevents cysteine sulfonation | Maintains ΔΨm and ATP synthesis |
Heme stabilization (cytochrome c) | Reduces electron leakage; inhibits cardiolipin oxidation | 33% ↓ apoptosis |
SOD activation | 2.1-fold ↑ enzyme activity | Attenuates oxidative neuronal death |
PP2A/NF-κB axis modulation | 51% ↓ BBB disruption | Reduces neurovascular unit damage |
Dauricine activates the Keap1/Nrf2/ARE pathway, a master regulator of endogenous antioxidant defenses. Under oxidative stress, dauricine promotes Nrf2 dissociation from Keap1 by modifying redox-sensitive cysteine residues (Cys151, Cys273, Cys288) in Keap1, facilitating Nrf2 nuclear translocation [4] [9]. In AD models, this upregulated heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) expression by 2.5-fold, enhancing clearance of Aβ-induced ROS [4]. Dauricine also amplified glutathione (GSH) synthesis by activating γ-glutamylcysteine synthetase, increasing cellular GSH pools by 40% and countering neurotoxicity [4] [7].
Beyond direct antioxidant effects, Nrf2 activation by dauricine synergized with autophagy. In C. elegans, dauricine increased lysosomal content by 28% and accelerated polyQ aggregate clearance via transcriptional upregulation of autophagy genes (atg-5, atg-7) [10]. This crosstalk between Nrf2 and autophagy pathways was validated by RNAi knockdown of skn-1 (Nrf2 homolog), which abolished dauricine’s protective effects against proteotoxicity [10]. In cerebral ischemia, Nrf2-mediated suppression of pro-inflammatory NF-κB signaling reduced interleukin-6 (IL-6) and TNF-α levels by 57%, highlighting pathway interdependence [7].
Table 3: Nrf2-Mediated Antioxidant and Detoxification Effects of Dauricine
Target Pathway | Key Genes/Proteins Regulated | Biological Outcome |
---|---|---|
Phase II enzyme induction | HO-1, NQO1, GST, SOD | 2.5-fold ↑ ROS scavenging capacity |
Glutathione metabolism | ↑ γ-glutamylcysteine synthetase | 40% ↑ cellular GSH levels |
Autophagy-lysosome crosstalk | ↑ atg-5, atg-7, lgg-1; ↓ p62 | 28% ↑ lysosomal activity; aggregate clearance |
Anti-inflammatory action | Suppression of NF-κB/IL-6/TNF-α | 57% ↓ neuroinflammation |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2